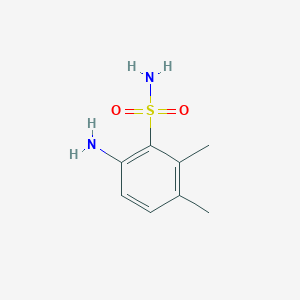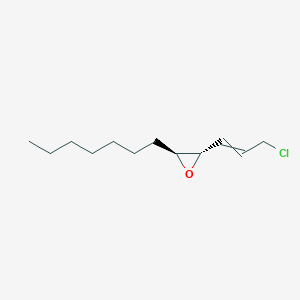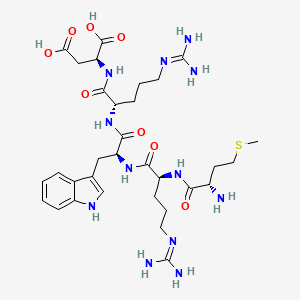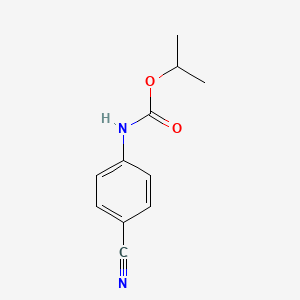silane CAS No. 648428-83-5](/img/structure/B12596173.png)
[Dibromo(phenyl)methyl](triethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibromo(phenyl)methylsilane is an organosilicon compound characterized by the presence of both bromine and phenyl groups attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibromo(phenyl)methylsilane typically involves the reaction of phenylmethylsilane with bromine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows: [ \text{PhCH}_2\text{SiEt}_3 + \text{Br}_2 \rightarrow \text{PhCH(Br)}_2\text{SiEt}_3 ]
Industrial Production Methods
Industrial production of Dibromo(phenyl)methylsilane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and precise control of temperature and pressure.
Analyse Chemischer Reaktionen
Types of Reactions
Dibromo(phenyl)methylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different silane derivatives.
Oxidation Reactions: Oxidation can lead to the formation of silanol or siloxane compounds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products
Substitution: Formation of phenylmethylsilane derivatives with different substituents.
Reduction: Formation of triethylsilane derivatives.
Oxidation: Formation of silanol or siloxane compounds.
Wissenschaftliche Forschungsanwendungen
Dibromo(phenyl)methylsilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Investigated for its potential use in modifying biological molecules.
Medicine: Explored for its potential in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Dibromo(phenyl)methylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The bromine atoms can participate in nucleophilic substitution reactions, while the phenyl group can engage in π-π interactions with aromatic systems. The triethylsilane moiety provides stability and hydrophobicity to the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylsilane: A simpler organosilicon compound with similar reducing properties.
Phenylmethylsilane: Lacks the bromine atoms but shares the phenyl and methyl groups.
Dibromomethylsilane: Contains bromine atoms but lacks the phenyl group.
Eigenschaften
CAS-Nummer |
648428-83-5 |
|---|---|
Molekularformel |
C13H20Br2Si |
Molekulargewicht |
364.19 g/mol |
IUPAC-Name |
[dibromo(phenyl)methyl]-triethylsilane |
InChI |
InChI=1S/C13H20Br2Si/c1-4-16(5-2,6-3)13(14,15)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3 |
InChI-Schlüssel |
RRIMZPIQNIMHSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)C(C1=CC=CC=C1)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1-Hydroxypentan-2-YL)amino]butane-1-sulfonic acid](/img/structure/B12596093.png)





![N-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethyl]-2-(2-fluorophenyl)ethanamine](/img/structure/B12596123.png)



![3-[2-(2,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12596149.png)

![2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane](/img/structure/B12596161.png)

